![molecular formula C19H16ClFN2O3S B2561094 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine CAS No. 338960-43-3](/img/structure/B2561094.png)
4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the base pyrimidine structure. The specific substituents would then be added through various reactions. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a pyrimidine ring with various substituents. These include a sulfonyl group attached to a chlorophenyl group, a fluorobenzyl group, and a methyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The specific reactions would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications
- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : In the presence of 2-dimethylamino pyridine (2-DMAP) as a catalyst, the compound undergoes a reaction to form 4-trifluoromethyl 2-pyrones with good to excellent yields. Furthermore, by using readily available NH4OAc as a source of NH3, the same reaction provides 4-trifluoromethyl 2-pyridones .
Catalytic Protodeboronation for Alkene Hydromethylation
Synthesis of 4-Trifluoromethyl 2-Pyrones and Pyridones
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylmethyl]-6-[(4-fluorophenyl)methoxy]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c1-13-22-17(12-27(24,25)18-8-4-15(20)5-9-18)10-19(23-13)26-11-14-2-6-16(21)7-3-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGNNSLWISAPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine |
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